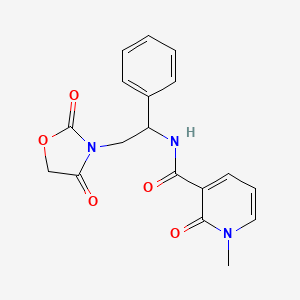

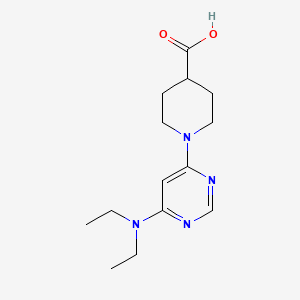

![molecular formula C24H23NO4 B2575972 N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamid CAS No. 1172297-47-0](/img/structure/B2575972.png)

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yloxy group, which is a common motif in organic chemistry and is found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and mass spectrometry . Single crystal X-ray diffraction could also be used to analyze the crystal structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, thermal decomposition behavior could be studied using thermogravimetric analysis .Wirkmechanismus

Target of Action

Similar compounds have shown activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide is its ability to inhibit COX-2 selectively, without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide a potentially safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause gastrointestinal side effects. However, one of the limitations of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide. One area of research is the development of new drugs based on N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide for the treatment of inflammatory diseases and cancer. Another area of research is the development of new materials based on N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide, including polymers and liquid crystals. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide in vivo, as well as its potential side effects.

Synthesemethoden

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide can be synthesized using different methods, including the reaction of 3,3-diphenylpropanoic acid with 2-aminoethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide as a white solid with a yield of approximately 50%. Other methods include the reaction of 3,3-diphenylpropanoic acid with 2-(benzo[d][1,3]dioxol-5-yloxy)ethylamine in the presence of DCC and DMAP.

Wissenschaftliche Forschungsanwendungen

- Forschungsergebnisse: Eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen mit 3-N-fusionierten Heteroaryl-Einheiten wurde synthetisiert und auf ihre Antitumoraktivität gegen Prostata- (LNCaP), Pankreas- (MIA PaCa-2) und akute lymphoblastische Leukämie (CCRF-CEM) -Zellinien untersucht. Insbesondere zeigten die Verbindungen 3-N-Benzo[1,2,5]oxadiazol 17 und 3-N-2-Methylchinolin 20 IC50-Werte im Bereich von 328 bis 644 nM gegen CCRF-CEM und MIA PaCa-2. Mechanistische Studien zeigten eine Zellzyklusarretierung und Apoptose-Induktion durch Verbindung 20 in CCRF-CEM-Zellen .

- Forschungsergebnisse: Schiff-Base-Materialien, einschließlich solcher mit dem Benzo[d][1,3]dioxol-Gerüst, zeigen NLO-Potenzial. Diese Verbindungen können für optische parametrische Oszillationen, elektro-optische Modulation und optisches Schalten eingesetzt werden .

- Forschungsergebnisse: Die Verbindung wurde zur Detektion von Blei (Pb²⁺) mittels eines elektrochemischen Ansatzes eingesetzt. Eine dünne Schicht der Verbindung, die auf einer Glaskohlenstoffelektrode (GCE) mit der leitfähigen Polymermatrix Nafion (NF) abgeschieden wurde, diente als empfindlicher und selektiver Pb²⁺-Sensor .

- Forschungsergebnisse: Die Verbindung wurde als eine erste Anwendung für einen TMI (Thin Molecular Interface)-Sensor verwendet, was ihre Vielseitigkeit in der Sensorentwicklung demonstriert .

Antitumoraktivität

Nichtlineare optische (NLO) Materialien

Detektion von Schwermetallionen

Kundenspezifische Elektroden

Synthetische Bemühungen

Biochemische Analyse

Biochemical Properties

Compounds with similar structures have been reported to interact with various enzymes and proteins . For instance, some benzodioxole derivatives have been found to inhibit cyclooxygenase (COX) enzymes , suggesting that N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide might have similar interactions.

Cellular Effects

Some benzodioxole derivatives have shown cytotoxic activity against certain cancer cell lines . They have been found to induce apoptosis and cause cell cycle arrests .

Molecular Mechanism

Based on the activities of similar compounds, it could potentially exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of similar compounds have been studied .

Dosage Effects in Animal Models

The effects of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide at different dosages in animal models have not been reported. Similar compounds have shown substantial reduction in blood glucose levels in mice .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins .

Subcellular Localization

Similar compounds may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c26-24(25-13-14-27-20-11-12-22-23(15-20)29-17-28-22)16-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,15,21H,13-14,16-17H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDDXGZUOQUVCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

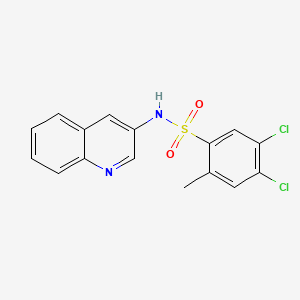

![[1-(2-Chloropropanoyl)azetidin-3-yl] N-(3-fluorophenyl)carbamate](/img/structure/B2575890.png)

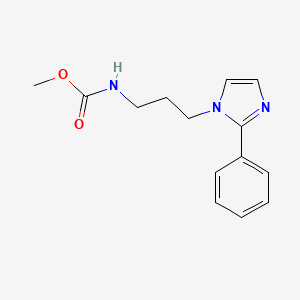

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide](/img/structure/B2575893.png)

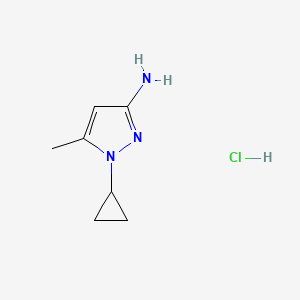

![2,2'-(3,9-dimethyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetamide](/img/structure/B2575895.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2575896.png)

![ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2575898.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one](/img/structure/B2575899.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(dimethylamino)-N-methylpyridazine-3-carboxamide](/img/structure/B2575902.png)

![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)